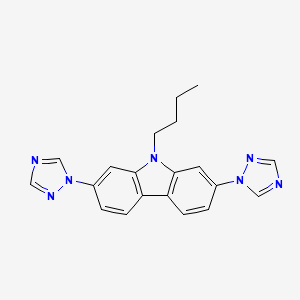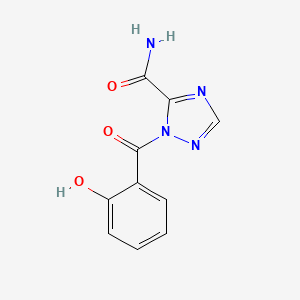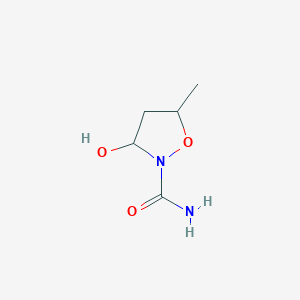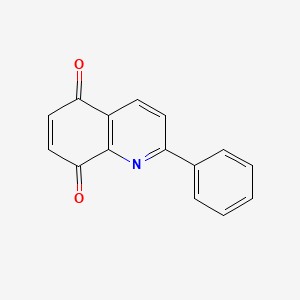![molecular formula C7H9N3O B12876971 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate at high temperatures . This reaction forms the fused ring system characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.
Scientific Research Applications
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a fibroblast growth factor receptor inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies involving signal transduction pathways, particularly those related to cell proliferation and migration.
Chemical Research: The compound’s unique structure makes it a valuable subject in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrazole ring but differ in their additional fused rings and are used as cyclin-dependent kinase inhibitors.
Uniqueness
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-2-methyl-4,5-dihydropyrrolo[1,2-b]pyrazol-6-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5-3-6(8)7(11)10(5)9-4/h2,6H,3,8H2,1H3 |
InChI Key |
PKXIEUQWRPGJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)CC(C2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

![2-[4-(4-Nitrophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12876905.png)
![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)







![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)

